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For decades, aminomethanol (NH₂CH₂OH) has existed primarily in the realm of theoretical

chemistry, a predicted but unobserved key intermediate in the formation of glycine, the simplest

amino acid, via the Strecker synthesis.[1][2][3] Recent groundbreaking experimental work has

finally provided concrete evidence of its existence, offering a unique opportunity to validate

long-standing theoretical predictions.[1][4] This guide provides a detailed comparison of the

theoretical predictions and experimental findings for aminomethanol, aimed at researchers,

scientists, and drug development professionals.

A Molecule of Theoretical Importance
Aminomethanol is the simplest hemiaminal and is theorized to form from the reaction of

ammonia (NH₃) and formaldehyde (H₂CO).[5][6] Theoretical models have been crucial in

predicting its properties and stability. A key prediction has been its kinetic stability in the gas

phase, with a substantial energy barrier preventing its decomposition into methanimine

(CH₂NH) and water (H₂O).[2][5][7][8][9] This predicted stability was a critical factor motivating

the search for this elusive molecule.

The Experimental Breakthrough: Synthesis and
Detection
The preparation and isolation of aminomethanol have been historically challenging due to its

facile decomposition in aqueous media.[2] The breakthrough came from experiments
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conducted in low-temperature ices, mimicking astrophysical conditions.[1][4] Researchers

successfully synthesized aminomethanol by irradiating binary ices of methylamine (CH₃NH₂)

and oxygen (O₂) with energetic electrons.[1][2][4] The identification was unequivocally

confirmed through gas-phase detection using isomer-selective photoionization reflectron time-

of-flight mass spectrometry (PI-ReTOF-MS) during the temperature-programmed desorption

(TPD) phase.[1][2][4]

Comparison of Theoretical Predictions and
Experimental Data
The recent experimental success allows for a direct comparison of predicted and observed

properties of aminomethanol. The following tables summarize the key quantitative data.

Parameter Theoretical Prediction Experimental Verification

Decomposition Barrier

169 kJ mol⁻¹ to H₂CO +

NH₃235 kJ mol⁻¹ to CH₂NH +

H₂O[4]

Kinetically stable with a gas-

phase lifetime exceeding 6.5 ±

1.5 µs[1][4]

Ionization Energy (IE)

Calculated for various isomers,

with the most stable

conformer's IE being a key

discriminant[4]

The product was selectively

ionized at specific photon

energies consistent with the

predicted IE of

aminomethanol, distinguishing

it from other isomers.[1][4]

Mass-to-Charge Ratio (m/z)
47.057 g·mol⁻¹ (for the

molecular ion)[10]

A prominent signal was

observed at m/z = 47.[4]

Vibrational Frequencies (cm⁻¹)

-OH stretch: 3659 (scaled)-

NH₂ stretch: 3146 (scaled)[4]

[11]

Broad absorptions in the

3680–3000 cm⁻¹ region were

observed, consistent with -OH

and -NH₂ stretches, but explicit

identification was obscured by

other products.[4]

Experimental Protocols
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The experimental verification of aminomethanol involved a sophisticated setup and a multi-

step process.

Ice Preparation and Irradiation
A mixture of methylamine (CH₃NH₂) and oxygen (O₂) was deposited on a cold substrate

(typically at 5 K) to form an ice.

The ice was then irradiated with energetic electrons to induce chemical reactions.[1][4] One

of the proposed formation mechanisms is the barrierless insertion of an electronically excited

oxygen atom (O(¹D)) into a carbon-hydrogen bond of the methylamine molecule.[4]

Temperature Programmed Desorption (TPD)
Following irradiation, the temperature of the ice was gradually increased at a controlled rate

(1 K min⁻¹).[4]

This caused the molecules within the ice, including the newly formed aminomethanol, to
sublime into the gas phase.[1]

Photoionization and Mass Spectrometry
The sublimed neutral molecules were then ionized using tunable vacuum ultraviolet (VUV)

photoionization.[1]

By setting the photon energy to selectively ionize aminomethanol based on its predicted

ionization energy, researchers could distinguish it from other isomers and reaction

byproducts.[1][4]

The resulting ions were detected and their mass-to-charge ratios were analyzed using a

reflectron time-of-flight mass spectrometer (PI-ReTOF-MS).[1][4] Isotopic substitution

experiments using ¹⁸O₂ and deuterated methylamine (CD₃ND₂) were also conducted to

confirm the molecular formula of the detected species.[4]

Visualizing the Process and Theory
The following diagrams illustrate the experimental workflow and the theoretically predicted

decomposition pathways of aminomethanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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